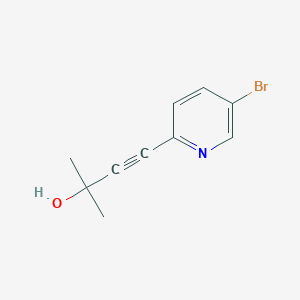

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol

Descripción general

Descripción

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring, along with a butynol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol typically involves a series of chemical reactions. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and often carried out in the presence of a base such as potassium carbonate. The reaction conditions usually include a solvent like toluene or ethanol and are conducted at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the butynol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol.

6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Another pyridine derivative with similar structural features.

5-Bromopyrimidine: A compound with a bromine atom attached to a pyrimidine ring, used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a butynol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

4-(5-Bromo-pyridin-2-yl)-2-methyl-but-3-yn-2-ol is a pyridine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which include a bromine atom on the pyridine ring and a butynol moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

The molecular formula of this compound is with a molecular weight of approximately 255.11 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | 4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol |

| CAS Number | 134321-95-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, the biological efficacy was assessed against common pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. The results showed that certain derivatives of this compound displayed moderate to strong inhibitory activity, particularly against S. aureus, with zones of inhibition measured in millimeters compared to ciprofloxacin as a control .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| This compound | 15 | Moderate |

| Ciprofloxacin | 25 | Standard |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study demonstrated that this compound inhibited cell proliferation in cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF7 (breast cancer). The IC50 values indicated effective growth inhibition, with selectivity observed towards cancerous cells over normal cells. For example, the compound exhibited an IC50 of approximately 11.73 μM against MDA-MB-231 cells, showcasing its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The bromine atom enhances the reactivity of the compound, allowing it to participate in nucleophilic substitution reactions and interact with enzymes or receptors involved in cellular signaling pathways. Ongoing research aims to elucidate these pathways further and identify specific targets that may be exploited for therapeutic purposes.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of several derivatives, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, underscoring the importance of structural modifications in enhancing efficacy .

- Cancer Cell Line Studies : In another investigation focusing on anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. The results revealed significant apoptotic effects, as evidenced by increased caspase activity and morphological changes consistent with programmed cell death .

Propiedades

IUPAC Name |

4-(5-bromopyridin-2-yl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2,13)6-5-9-4-3-8(11)7-12-9/h3-4,7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKLIZHGFUQVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.